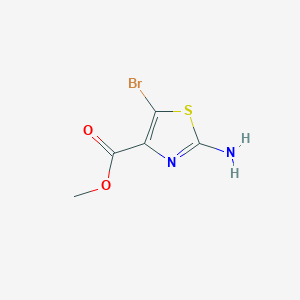

Methyl 2-amino-5-bromothiazole-4-carboxylate

Description

Methyl 2-amino-5-bromothiazole-4-carboxylate (CAS 850429-60-6) is a brominated thiazole derivative with the molecular formula C₅H₅BrN₂O₂S and a molecular weight of 237.07 g/mol . It is a white crystalline solid typically stored under inert gas (e.g., nitrogen or argon) at 2–8°C to ensure stability . The compound features a thiazole ring substituted with an amino group at position 2, a bromine atom at position 5, and a methyl ester at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly in synthesizing heterocyclic pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUHCAXYWHQFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376813 | |

| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-60-6 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-bromothiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-aminothiazole followed by esterification . The reaction typically starts with 2-aminothiazole, which undergoes bromination using bromine or a brominating agent to form 2-amino-5-bromothiazole. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Esterification and Hydrolysis: Acid or base catalysts are used for esterification and hydrolysis reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and other functionalized compounds .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Methyl 2-amino-5-bromothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique thiazole structure allows for modifications that enhance biological activity, making it valuable in drug discovery processes. Specifically, it has been utilized in the development of antimicrobial agents and anticancer drugs.

Case Study: Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, a study highlighted its efficacy against HepG-2 (hepatocellular carcinoma) cells, showing significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation. The mechanism involved the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage observed through Western blot analyses .

Agricultural Chemicals

Fungicides and Herbicides:

This compound is also employed in formulating crop protection products, including fungicides and herbicides. The thiazole ring enhances the efficacy of these agents against pests and diseases, contributing to improved agricultural yields. Its halogenated structure is particularly effective in enhancing interactions with microbial targets .

Material Science

Development of Specialty Polymers:

this compound is used in creating specialty polymers and advanced materials. Its reactivity facilitates the development of materials with tailored properties for specific applications, such as coatings and adhesives .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological systems makes it a useful tool for understanding complex biochemical pathways. The compound has been investigated for its role in inhibiting specific enzymes linked to disease processes, providing insights into potential therapeutic targets .

Analytical Chemistry

Detection and Quantification:

The compound is applied in developing analytical methods for detecting and quantifying thiazole derivatives in various samples. This aids in quality control and regulatory compliance across multiple industries, ensuring that products meet safety standards .

Data Tables

| Activity Type | Findings |

|---|---|

| Anticancer | Significant cytotoxicity against HepG-2 cells; apoptosis induction via p53 activation |

| Antimicrobial | Effective against various bacterial strains; structure-activity relationship indicates enhanced potency with bromine substitution |

Mechanism of Action

The mechanism of action of methyl 2-amino-5-bromothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include ethyl esters, non-brominated derivatives, and positional isomers. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Methyl 2-amino-5-bromothiazole-4-carboxylate and Analogs

Key Observations :

Ethyl 2-amino-5-bromothiazole-4-carboxylate: The ethyl ester analog has a higher molecular weight (251.1 vs. 237.07) and a reported melting point of 115–117°C .

Non-Brominated Derivatives: Methyl 2-aminothiazole-4-carboxylate (CAS 118452-04-3) lacks the bromine atom, reducing molecular weight (158.18 g/mol) and altering reactivity.

Positional Isomers: Methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3) lacks the amino group, simplifying the structure but reducing versatility in forming hydrogen bonds, critical in drug-receptor interactions .

Biological Activity

Methyl 2-amino-5-bromothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 237.07 g/mol. The compound features a thiazole ring with a bromine atom at the 5-position and an amino group at the 2-position, contributing to its unique reactivity and biological activities. Its physical properties include a melting point of 157-159 °C and a density of approximately 1.844 g/cm³.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been reported to inhibit various pathogens, including bacteria and fungi. The compound's effectiveness varies depending on its structural modifications and the presence of substituents.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25.0 µg/mL |

| Candida albicans | 15.0 µg/mL |

The above data illustrate the compound's potential as an antimicrobial agent against both gram-positive and gram-negative bacteria, as well as fungi .

Antitumor Activity

This compound has demonstrated promising antitumor properties in various studies. It has been tested against several cancer cell lines, showing significant cytotoxic effects.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MGC803 (gastric cancer) | 3.15 ± 1.68 |

| HCT-116 (colon cancer) | 8.17 ± 1.89 |

| HepG2 (liver cancer) | 6.6 |

These findings indicate that the compound's antitumor activity is comparable to established chemotherapeutic agents, suggesting its potential for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical metabolic pathways, including those related to cell proliferation and apoptosis.

- Cell Signaling Modulation : It influences key signaling pathways that regulate cell growth and survival, potentially leading to increased apoptosis in cancer cells .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Study on Anticancer Properties

A study conducted on the effects of this compound on various human tumor cell lines revealed that the presence of bromine enhances its cytotoxicity. The study reported IC50 values lower than those of standard chemotherapeutics, indicating superior efficacy against resistant cancer cell lines .

Research on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Methyl 2-amino-5-bromothiazole-4-carboxylate?

- Methodology : The compound is typically synthesized via bromination of a precursor thiazole derivative. Electrophilic bromination at the 5-position of the thiazole ring using reagents like N-bromosuccinimide (NBS) under controlled conditions is common. For example, starting from methyl 2-aminothiazole-4-carboxylate, bromination at the 5-position can be achieved in a solvent like dimethylformamide (DMF) at 0–25°C, followed by purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) .

- Characterization : Post-synthesis, confirm the structure using NMR (to identify the methyl ester at δ 3.8–4.0 ppm and NH protons at δ 5.5–6.0 ppm) and NMR (to verify the carbonyl carbon at ~165 ppm and bromine-induced deshielding effects). Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 236.98 [M+H] .

Q. Which analytical techniques are optimal for assessing purity and structural integrity?

- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. A retention time of 8–10 minutes under isocratic conditions (acetonitrile/water, 60:40) is typical. Purity ≥95% is acceptable for most research applications .

- Structural Confirmation : Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups: N-H stretching (3300–3400 cm), ester C=O (1720 cm), and C-Br (600–650 cm). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Use SHELXTL for refinement and WinGX/ORTEP for visualization .

Q. How is the compound’s stability evaluated under varying storage conditions?

- Method : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and track changes in NMR spectra. The compound is stable at 4°C in inert atmospheres but may hydrolyze in humid conditions due to the ester group. Use desiccants and amber vials to mitigate degradation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The 5-bromo group acts as an electrophilic site for palladium-catalyzed coupling. Optimize conditions using Pd(PPh) (2 mol%), aryl boronic acids (1.2 equiv.), and KCO in a 1,4-dioxane/water (3:1) system at 80°C. The reaction’s success depends on the electronic effects of the thiazole ring; steric hindrance from the methyl ester may require longer reaction times (12–24 hours) .

- Data Contradictions : If coupling yields are low, consider competing side reactions (e.g., debromination). Use LC-MS to detect intermediates and adjust ligand systems (e.g., switch to XPhos for sterically hindered substrates).

Q. What crystallographic challenges arise, and how are they resolved?

- Crystallization Issues : The compound’s polar groups (ester, NH) complicate crystal growth. Use vapor diffusion with dichloromethane/hexane (1:2) to slowly concentrate the solution. If twinning occurs, employ SHELXL’s TWIN command for refinement .

- Structure Validation : After data collection (Mo-Kα radiation, λ = 0.71073 Å), analyze the Hirshfeld surface to confirm intermolecular interactions (e.g., N-H⋯O hydrogen bonds between NH and ester groups). R-factors <5% indicate high reliability .

Q. How are tautomeric or dynamic effects in NMR spectra resolved?

- Dynamic NMR Analysis : At room temperature, NH protons may exhibit broadening due to tautomerism. Acquire variable-temperature NMR (25–60°C) to observe coalescence. For example, sharpening of NH signals at 50°C confirms dynamic exchange. Use deuterated DMSO as a solvent to stabilize the tautomeric forms .

- Contradiction Management : If NMR shows unexpected peaks, compare computed spectra (via DFT calculations, e.g., Gaussian 16) with experimental data to identify minor tautomers or rotamers .

Methodological Notes

- Synthetic Optimization : Replace traditional bromination with electrochemical methods to improve regioselectivity and reduce waste .

- Advanced Characterization : Pair X-ray diffraction with quantum mechanical calculations (e.g., AIM analysis) to explore electron density distributions and non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.